
Pentacosa-3,6,9,12,15-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosa-3,6,9,12,15-pentaene is an organic compound with the molecular formula C25H42 It is a polyunsaturated hydrocarbon featuring five conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: Halogenation can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosa-3,6,9,12,15,18-hexaene: Another polyunsaturated hydrocarbon with six conjugated double bonds.
Tetracosa-3,6,9,12,15-tetraene: A similar compound with four conjugated double bonds.
Uniqueness
Pentacosa-3,6,9,12,15-pentaene is unique due to its specific number of conjugated double bonds, which confer distinct chemical and physical properties. Its structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
854201-96-0 |
|---|---|
Formule moléculaire |
C25H42 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
pentacosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3 |
Clé InChI |
OSRWRHWPSOAWEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
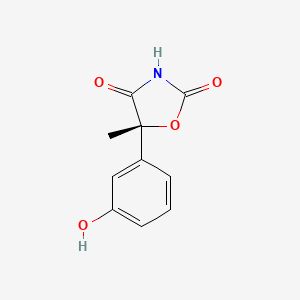
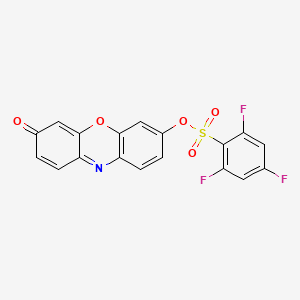
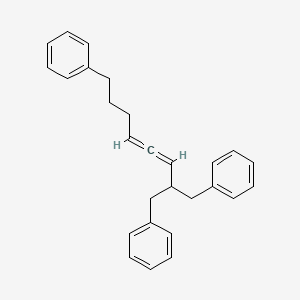
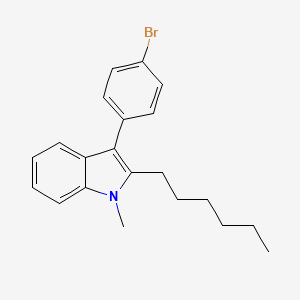


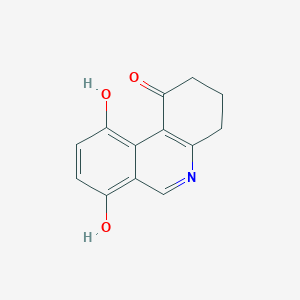
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
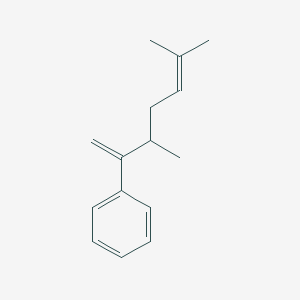
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
